1-[4-(1H-pyrrol-1-yl)phenyl]ethan-1-ol
CAS No.: 439110-83-5
Cat. No.: VC7916517
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 439110-83-5 |
|---|---|
| Molecular Formula | C12H13NO |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | 1-(4-pyrrol-1-ylphenyl)ethanol |
| Standard InChI | InChI=1S/C12H13NO/c1-10(14)11-4-6-12(7-5-11)13-8-2-3-9-13/h2-10,14H,1H3 |
| Standard InChI Key | IADAUMAMSILNIE-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)N2C=CC=C2)O |
| Canonical SMILES | CC(C1=CC=C(C=C1)N2C=CC=C2)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of a phenyl ring substituted at the para position with a 1H-pyrrole moiety and an ethanol group (Figure 1). The chiral center at the ethanol carbon enables enantiomeric forms, such as the (S)-enantiomer (CAS: 1344918-44-0) .
Table 1: Key Physicochemical Properties
Synthesis and Derivative Formation
Paal-Knorr Condensation
Reaction of 4-aminophenyl ethanol with acetonyl acetone in glacial acetic acid yields the pyrrole ring via cyclocondensation . This method achieves moderate yields (65–80%) and is scalable for bulk production .
Alkylation of Pyrrole
Aryl halides (e.g., 4-bromophenyl ethanol) undergo Ullmann-type coupling with pyrrole in the presence of copper catalysts, forming the target compound . Microwave-assisted synthesis reduces reaction times (40 min at 210°C) .
Key Derivatives and Applications
1-[4-(1H-Pyrrol-1-yl)phenyl]ethan-1-ol serves as a precursor for:
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Antimicrobial Agents: Pyrazoline carbaldehydes synthesized via chalcone intermediates show inhibition against Mycobacterium tuberculosis enoyl-ACP reductase (IC₅₀: 2.5–8.7 μM) .
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Cytotoxic Compounds: Chalcone derivatives exhibit activity against HeLa and MCF-7 cell lines (IC₅₀: 12–45 μM) .
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Triazole and Azetidinone Analogues: These derivatives demonstrate broad-spectrum antibacterial activity against S. aureus and E. coli (MIC: 8–32 μg/mL) .
Table 2: Representative Derivatives and Bioactivity
| Derivative | Bioactivity (IC₅₀/MIC) | Source |
|---|---|---|
| Pyrazoline carbaldehydes | 2.5–8.7 μM (anti-TB) | |
| Chalcones | 12–45 μM (cytotoxicity) | |
| Triazoles | 8–32 μg/mL (antibacterial) |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆)
¹³C NMR (100 MHz, DMSO-d₆)
Biological and Pharmacological Relevance
Antimicrobial Activity
Derivatives of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethan-1-ol inhibit bacterial enoyl-ACP reductase, a critical enzyme in fatty acid biosynthesis . For example, pyrazoline carbaldehydes exhibit in vitro activity against M. tuberculosis H37Rv (MIC: 1.56 μg/mL) .
Antioxidant Properties
Pyrrole derivatives scavenge DPPH radicals (IC₅₀: 28–52 μM), attributed to the electron-donating hydroxyl group .
Industrial and Research Applications
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